molecular formula C9H7NOS B108667 5-Phenyl-1,3-oxazole-2-thiol CAS No. 16172-23-9

5-Phenyl-1,3-oxazole-2-thiol

Cat. No. B108667
CAS RN: 16172-23-9
M. Wt: 177.22 g/mol
InChI Key: OKGRCDVKEPEXFQ-UHFFFAOYSA-N
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Description

5-Phenyl-1,3-oxazole-2-thiol is a chemical compound with the molecular formula C9H7NOS and a molecular weight of 177.23 . It is a pale-yellow solid at room temperature . This compound is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 5-Phenyl-1,3-oxazole-2-thiol and its derivatives often involves the conversion of various benzoic acids into corresponding esters and hydrazides . The synthesized compounds are usually characterized using spectroscopic techniques such as 1H-NMR and LC-MS .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3-oxazole-2-thiol has been elucidated using various techniques including 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . The InChI code for this compound is 1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) .

Scientific Research Applications

Corrosion Inhibition

Scientific Field:

Materials Science, specifically corrosion science.

5-Phenyl-1,3-oxazole-2-thiol (5POT)

has been investigated as a corrosion inhibitor in acidic solutions. Its heteroatomic structure and antibacterial properties make it a promising candidate for protecting metal surfaces from corrosion .

Experimental Procedure:

Results:

The presence of 5POT significantly reduces the corrosion rate of the metal sample, demonstrating its effectiveness as a corrosion inhibitor.

Medicinal Chemistry

Scientific Field:

Pharmaceutical chemistry and drug discovery.

Summary:

Oxazole derivatives, including those containing the 5-phenyl substituent, exhibit diverse biological activities. Researchers have explored the potential of 5-Phenyl-1,3-oxazole-2-thiol as a scaffold for designing new drugs .

Experimental Procedure:

Results:

Researchers have identified promising leads based on 5-Phenyl-1,3-oxazole-2-thiol, which may serve as starting points for drug development.

Anticancer Research

Scientific Field:

Oncology and drug discovery.

Summary:

Investigate the potential of 5-Phenyl-1,3-oxazole-2-thiol as an anticancer agent.

Experimental Procedure:

Results:

5-Phenyl-1,3-oxazole-2-thiol exhibits promising anticancer activity, making it a potential candidate for further development.

These are just three of the six applications. If you’d like to explore more, feel free to ask

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

5-phenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRCDVKEPEXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481520
Record name 5-phenyl-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,3-oxazole-2-thiol

CAS RN

16172-23-9
Record name 5-phenyl-1,3-oxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1,3-oxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PA Harris, M Cheung, RN Hunter… - Journal of medicinal …, 2005 - ACS Publications
A series of derivatives of 2-anilino-5-phenyloxazole (5) has been identified as inhibitors of VEGFR2 kinase. Herein we describe the structure−activity relationship (SAR) of this novel …
Number of citations: 138 pubs.acs.org
岡裕輔, オカユウスケ - 2014 - toyaku.repo.nii.ac.jp
関節リウマチは, 主に手足の関節が自己の免疫に異物と認識され, 免疫応答により関節痛, 関節の変形が生じる慢性炎症性自己免疫疾患である. 関節リウマチに対する薬物療法としては, ステロイド, …
Number of citations: 6 toyaku.repo.nii.ac.jp

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